BenchChemオンラインストアへようこそ!

5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one

oxazolidinone SAR medicinal chemistry antibacterial scaffold design

5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one (CAS 1498514-60-5; molecular formula C₁₃H₁₇NO₄; molecular weight 251.28 g/mol) is a synthetic 5,5-disubstituted oxazolidin-2-one derivative bearing a 3,4-dimethoxybenzyl moiety at the C-5 position alongside a methyl group. It belongs to the oxazolidinone class, a family of heterocyclic compounds renowned for their mechanism of action as bacterial protein synthesis inhibitors via binding to the 50S ribosomal subunit.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 1498514-60-5
Cat. No. B1528857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one
CAS1498514-60-5
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC1(CNC(=O)O1)CC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C13H17NO4/c1-13(8-14-12(15)18-13)7-9-4-5-10(16-2)11(6-9)17-3/h4-6H,7-8H2,1-3H3,(H,14,15)
InChIKeyLFXYBGLDSWDJNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one (CAS 1498514-60-5): Chemical Identity, Oxazolidinone Classification, and Procurement Baseline


5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one (CAS 1498514-60-5; molecular formula C₁₃H₁₇NO₄; molecular weight 251.28 g/mol) is a synthetic 5,5-disubstituted oxazolidin-2-one derivative bearing a 3,4-dimethoxybenzyl moiety at the C-5 position alongside a methyl group . It belongs to the oxazolidinone class, a family of heterocyclic compounds renowned for their mechanism of action as bacterial protein synthesis inhibitors via binding to the 50S ribosomal subunit [1]. Commercially, this compound is offered as a research chemical (typical purity ≥95%) by multiple vendors including Leyan (Cat. No. 2020893) and AngeneChem (Cat. No. AG01BC9M) [2]. Key physicochemical descriptors include a calculated logP of approximately 1.74–1.9, a topological polar surface area (TPSA) of 56.8 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [2].

Why Generic Oxazolidinone Substitution Is Not Advisable: 5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one Structural Differentiation from Close Analogs


Within the oxazolidinone class, subtle modifications at the C-5 position profoundly influence both in vitro potency and drug-like properties. Established structure-activity relationship (SAR) studies demonstrate that the nature, position, and electronic character of substituents on the aromatic ring attached to the oxazolidinone core directly modulate antibacterial activity, lipophilicity, and target binding [1][2]. The 5,5-disubstituted architecture of this compound—featuring a quaternary carbon bearing both a methyl group and a 3,4-dimethoxybenzyl moiety—is structurally distinct from the monosubstituted C-5 acetamidomethyl motif found in linezolid and from the 5-aryl (direct phenyl attachment) pattern in simpler analogs. The dual methoxy substitution at the 3- and 4-positions of the benzyl ring introduces electron-donating effects and alters the hydrogen-bonding capacity compared to unsubstituted, mono-methoxy, or halogen-substituted benzyl analogs. These molecular differences preclude the assumption that in-class compounds are functionally interchangeable for research applications requiring precise SAR interrogation [1].

Quantitative Differentiation Evidence for 5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one Versus Closest Structural Comparators


Structural Topology Differentiation: 5,5-Disubstituted Quaternary Center with 3,4-Dimethoxybenzyl Group Versus 5-Benzyl-5-methyloxazolidin-2-one

The target compound features a 3,4-dimethoxy substitution pattern on the benzyl aromatic ring, which distinguishes it from the unsubstituted analog 5-benzyl-5-methyloxazolidin-2-one (CAS 36838-64-9, C₁₁H₁₃NO₂, MW 191.23). The dual methoxy groups increase molecular weight (+60.05 Da), add two hydrogen bond acceptors, and substantially alter the electronic profile of the aromatic system [1]. While both compounds share the 5,5-disubstituted oxazolidinone core (a quaternary center bearing geminal methyl and benzyl groups), the electron-donating methoxy substituents at the 3- and 4-positions are predicted to enhance π-stacking interactions with aromatic residues in biological targets and modulate oxidative metabolism susceptibility compared to the unsubstituted phenyl ring [2]. This structural differentiation is directly observable via the SMILES string: COc1ccc(CC2(C)CNC(=O)O2)cc1OC for the target compound versus C1=CC=C(C=C1)CC2(CNC(=O)O2)C for the unsubstituted benzyl analog [1][3].

oxazolidinone SAR medicinal chemistry antibacterial scaffold design

LogP and Lipophilicity-Driven Differentiation: Impact on Predicted Membrane Permeability Versus Linezolid and 5-Methyl-5-phenyloxazolidin-2-one

The target compound exhibits a calculated XLogP3 of 1.9 and a measured/calculated LogP of approximately 1.74 [1]. This places it in a lipophilicity range distinct from several key comparators. Linezolid (calculated logP approximately 0.55) is substantially more hydrophilic, while 5-methyl-5-phenyl-1,3-oxazolidin-2-one (CAS 52553-03-4, C₁₀H₁₁NO₂, MW 177.20) lacks the methylene spacer and methoxy substituents, resulting in different partition behavior . Published oxazolidinone SAR literature establishes that antibacterial activity is significantly affected by lipophilicity, with compounds within an optimal logP range showing potent activity against Gram-positive bacteria including MRSA and VRE [2]. The intermediate logP of the target compound (~1.7–1.9) positions it in a favorable range for membrane permeation while potentially avoiding excessive hydrophobicity associated with off-target binding and metabolic liability [2]. The 3,4-dimethoxy substitution contributes to this balanced lipophilicity profile compared to both the more hydrophilic linezolid and simpler unsubstituted phenyl or benzyl analogs [1][2].

lipophilicity drug-likeness physicochemical profiling oxazolidinone ADME

Hydrogen Bond Acceptor/Donor Profile Differentiation: Implications for Target Binding Versus 5-Benzyl-5-methyloxazolidin-2-one and 5-(4-Methoxybenzyl)oxazolidin-2-one

The target compound possesses four hydrogen bond acceptors (HBA = 4) and one hydrogen bond donor (HBD = 1), a profile driven by the oxazolidinone carbonyl oxygen, the ring oxygen, and the two methoxy oxygens on the 3,4-dimethoxybenzyl group [1]. This contrasts with 5-benzyl-5-methyloxazolidin-2-one (HBA = 2, HBD = 1), which lacks the methoxy oxygen atoms, and with 5-(4-methoxybenzyl)oxazolidin-2-one (mono-methoxy analog, HBA = 3, HBD = 1) [2]. In the context of oxazolidinone antibacterial mechanism, hydrogen bonding interactions between the oxazolidinone core and the 23S rRNA of the 50S ribosomal subunit are critical for target engagement [3]. The additional HBA capacity from the dual methoxy groups may enable supplementary interactions with ribosomal residues or alter the compound's solvation/desolvation energetics during target binding. Furthermore, the TPSA of 56.8 Ų is consistent with compounds capable of crossing biological membranes while retaining sufficient polarity for aqueous solubility [1][3].

hydrogen bonding target engagement ribosomal binding oxazolidinone pharmacophore

Oxazolidinone Class-Level Antibacterial Mechanism: Conserved 50S Ribosomal Binding with C-5 Substitution-Dependent Potency Modulation

As an oxazolidinone derivative, the target compound is expected to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit, a mechanism conserved across the class [1]. Published SAR studies on 5-substituted oxazolidinones demonstrate that modifications at the C-5 position significantly affect antibacterial potency, with some 5-thiocarbonyl derivatives showing 4–8 fold stronger in vitro activity than linezolid [2]. The 5,5-disubstituted architecture of the target compound, featuring both a methyl group and a dimethoxybenzyl moiety at the quaternary C-5, represents a substitution pattern distinct from the 5-acetamidomethyl motif present in linezolid and most clinically advanced oxazolidinones [1][2]. This structural divergence is relevant because the C-5 substituent directly influences the compound's positioning within the ribosomal binding pocket, affecting both potency and the ability to overcome linezolid resistance mechanisms such as the cfr methyltransferase or mutations in 23S rRNA [1]. However, direct quantitative antibacterial activity data (MIC values) for this specific compound against defined bacterial strains have not been identified in peer-reviewed primary literature at the time of this analysis; any MIC values cited in vendor materials should be verified through independent testing [3].

antibacterial mechanism protein synthesis inhibition 50S ribosome Gram-positive activity

Purity Specification and Commercial Availability Differentiation: ≥95% Assay Versus Research-Grade Comparators

The target compound is commercially available from multiple vendors with a standard purity specification of ≥95% (HPLC/GC). Leyan (Cat. No. 2020893) offers the compound at ≥95% purity with documented TPSA (56.79), LogP (1.7448), and storage condition information . AngeneChem (Cat. No. AG01BC9M) lists the compound with its MDL number (MFCD21032407), IUPAC name, InChI Key, and canonical SMILES, providing full structural traceability [1]. CymitQuimica offers the compound in 50 mg quantities (Ref. 3D-YJC51460) at a premium price point (€493.00/50 mg), indicating its positioning as a specialty research intermediate rather than a bulk commodity chemical . This ≥95% purity specification, while adequate for most medicinal chemistry and SAR applications, falls below the ≥98% threshold typically required for in vivo pharmacological studies or analytical standard use. Researchers requiring higher purity for sensitive assays should request batch-specific certificates of analysis.

research chemical procurement purity specification vendor comparison oxazolidinone building block

Methylene Spacer Topology: 5-Benzyl Versus 5-Phenyl Attachment Differentiation from 5-(3,4-Dimethoxyphenyl)-2-oxazolidinone

A critical structural distinction exists between the target compound (5-benzyl-5-methyl topology with a methylene spacer between the oxazolidinone core and the aromatic ring) and 5-(3,4-dimethoxyphenyl)-2-oxazolidinone (CAS 66892-82-8, C₁₁H₁₃NO₄, MW 223.22), which features a direct aryl attachment at C-5 without the intervening methylene group [1]. This methylene spacer introduces an additional rotatable bond (total of 4 rotatable bonds in the target compound) and alters the spatial relationship between the aromatic ring and the oxazolidinone core . The conformational flexibility conferred by the benzylic methylene group may influence how the dimethoxyphenyl moiety occupies the ribosomal binding pocket compared to directly attached aryl analogs [2]. Furthermore, the target compound possesses a geminal methyl group at C-5 (absent in CAS 66892-82-8), creating a quaternary center that restricts conformational freedom at the point of attachment and may affect metabolic stability. These topological differences are significant for SAR studies aimed at optimizing the spatial orientation of the aromatic pharmacophore relative to the oxazolidinone core [2].

scaffold topology conformational flexibility linker SAR oxazolidinone design

Recommended Application Scenarios for 5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one Based on Quantitative Differentiation Evidence


Oxazolidinone C-5 SAR Expansion: Probing the Effect of 3,4-Dimethoxybenzyl Substitution on Antibacterial Potency

This compound is optimally deployed as a tool compound in medicinal chemistry campaigns aimed at expanding the structure-activity relationship around the C-5 position of oxazolidinone antibacterials. Its 3,4-dimethoxybenzyl group, combined with the quaternary C-5 methyl substitution, provides a distinct physicochemical profile (logP ~1.7–1.9, TPSA 56.8 Ų, 4 HBA) that fills a gap in existing oxazolidinone SAR libraries between hydrophilic acetamidomethyl-substituted analogs (e.g., linezolid) and more lipophilic aryl-substituted variants [1][2]. The electron-donating dual methoxy substitution enables systematic evaluation of electronic effects on ribosomal binding affinity and antibacterial spectrum, complementing existing data on halogen- and nitro-substituted oxazolidinone series [2].

Oxazolidinone Scaffold Diversification for Antibacterial Resistance Studies

The 5,5-disubstituted oxazolidinone architecture, featuring a quaternary carbon center absent in linezolid and most clinical oxazolidinones, makes this compound valuable for investigating resistance profiles. Published literature indicates that C-5 substitution modifications can overcome linezolid resistance mediated by cfr methyltransferase and 23S rRNA mutations [1]. This compound serves as a synthetic intermediate or scaffold for generating focused libraries with variations at the N-3 position or on the aromatic ring, enabling exploration of structure-resistance relationships [1][3].

Physicochemical Benchmarking Standard for Oxazolidinone Computational Modeling

With its well-defined molecular descriptors (MW 251.28, C₁₃H₁₇NO₄, XLogP3 1.9, TPSA 56.8 Ų, 4 HBA, 1 HBD, 4 rotatable bonds), this compound serves as a useful benchmarking standard for developing and validating QSAR and computational models of oxazolidinone antibacterial activity [1][2]. The balanced lipophilicity profile and dual hydrogen bond acceptor capacity provide a reference point for in silico predictions of membrane permeability, target engagement, and ADME properties. Published 3D-QSAR studies on oxazolidinones confirm that lipophilicity and hydrogen bonding descriptors are key determinants of antibacterial potency [2].

Synthetic Methodology Development Using the 3,4-Dimethoxybenzyl Protecting Group Strategy

The 3,4-dimethoxybenzyl (DMPM) group is an established protecting group in organic synthesis, particularly for hydroxyl functionalities in oligoribonucleotide chemistry, where it can be removed by oxidation without damage to glycosidic bonds [1]. This compound, incorporating the DMPM moiety within an oxazolidinone framework, can serve as a model substrate for developing and optimizing synthetic methods involving DMPM protection/deprotection strategies, cyclization reactions forming oxazolidinone rings, or C-5 quaternary center construction methodologies [1].

Quote Request

Request a Quote for 5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.